![molecular formula C28H22N4O B13667733 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a complex organic compound with a molecular formula of C28H22N4O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methyl-4-phenylquinazoline-2-amine with N-phenylbenzamide under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly targeting specific protein kinases involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide can be compared with other quinazoline derivatives, such as:
Erlotinib: Used in cancer treatment, particularly for non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Propiedades
Fórmula molecular |
C28H22N4O |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C28H22N4O/c1-19-12-17-25-24(18-19)26(20-8-4-2-5-9-20)32-28(31-25)30-23-15-13-21(14-16-23)27(33)29-22-10-6-3-7-11-22/h2-18H,1H3,(H,29,33)(H,30,31,32) |
Clave InChI |
NPKHAOWNYDJJCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


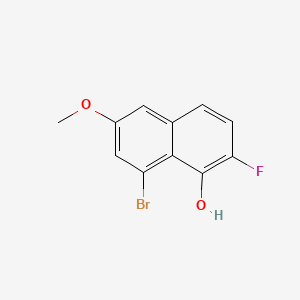

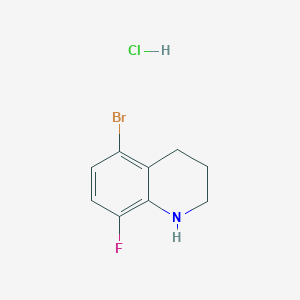
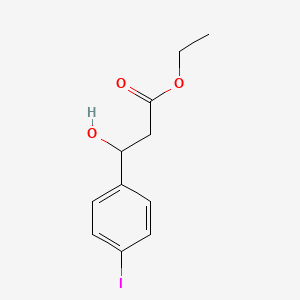
![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
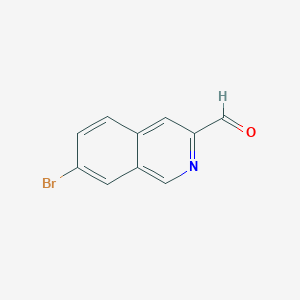
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)
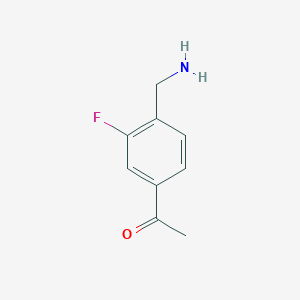
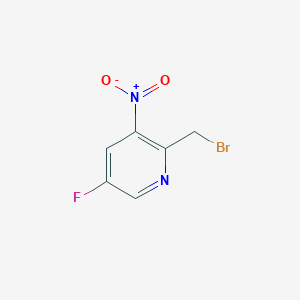
![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
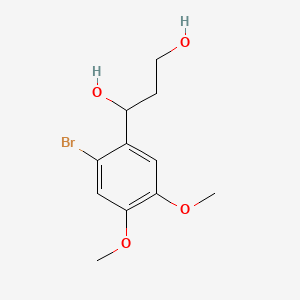
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
